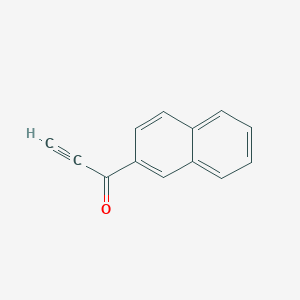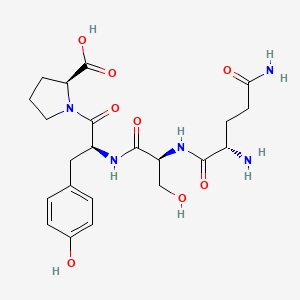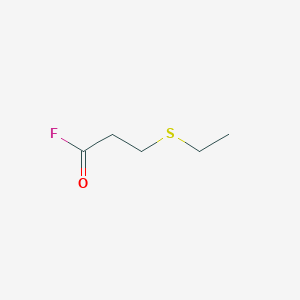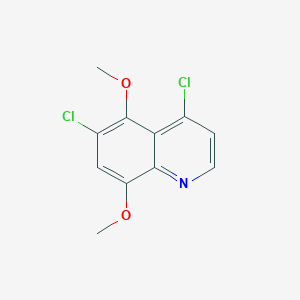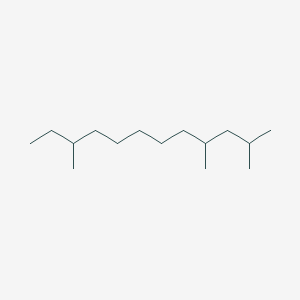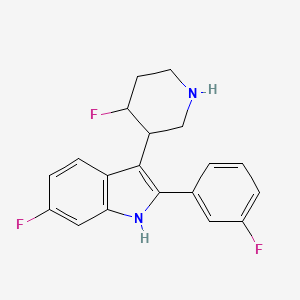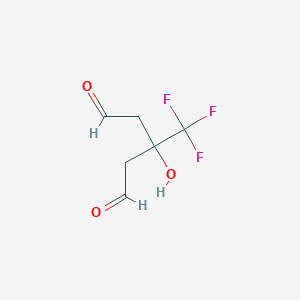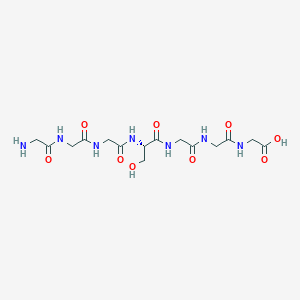
Glycine, glycylglycylglycyl-L-serylglycylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, glycylglycylglycyl-L-serylglycylglycyl- is a peptide compound composed of multiple glycine and serine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, glycylglycylglycyl-L-serylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycylglycylglycyl-L-serine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like Glycine, glycylglycylglycyl-L-serylglycylglycyl- often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of peptides with high fidelity and yield.
化学反応の分析
Types of Reactions
Glycine, glycylglycylglycyl-L-serylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains, leading to the formation of reduced peptides.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Enzymes like proteases or chemical reagents like carbodiimides can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with altered side chains.
Substitution: Peptides with modified amino acid sequences.
科学的研究の応用
Glycine, glycylglycylglycyl-L-serylglycylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of Glycine, glycylglycylglycyl-L-serylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
Glycine, L-serylglycylglycyl-: A shorter peptide with similar properties.
Glycine, glycylglycylglycyl-: Lacks the serine residue, affecting its reactivity and function.
L-serine, glycylglycylglycyl-: Contains a different sequence of amino acids, leading to distinct biological activities.
Uniqueness
Glycine, glycylglycylglycyl-L-serylglycylglycyl- is unique due to its specific sequence of glycine and serine residues, which confer unique structural and functional properties
特性
CAS番号 |
207220-79-9 |
|---|---|
分子式 |
C15H25N7O9 |
分子量 |
447.40 g/mol |
IUPAC名 |
2-[[2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N7O9/c16-1-9(24)17-2-10(25)19-5-13(28)22-8(7-23)15(31)21-4-12(27)18-3-11(26)20-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,27)(H,19,25)(H,20,26)(H,21,31)(H,22,28)(H,29,30)/t8-/m0/s1 |
InChIキー |
RGSBHSNLZLJZEE-QMMMGPOBSA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
正規SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


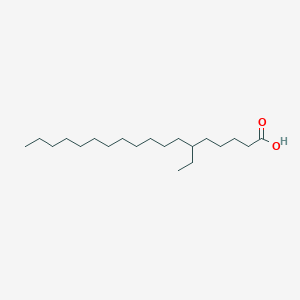
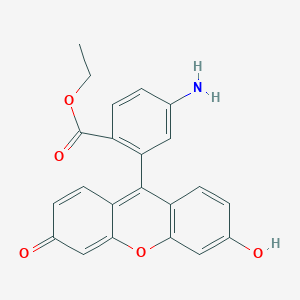
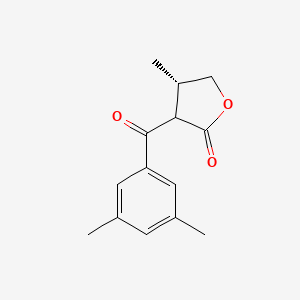
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
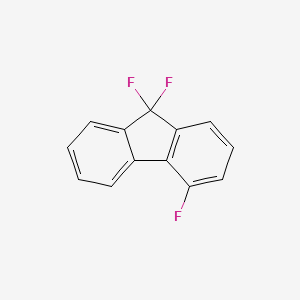
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
